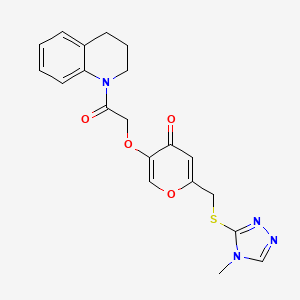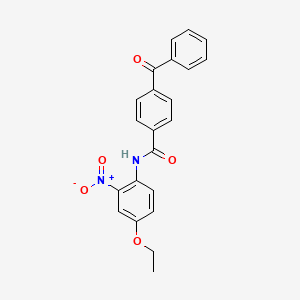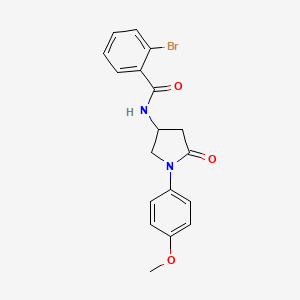![molecular formula C20H23ClN2O2 B2555359 2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2379995-13-6](/img/structure/B2555359.png)
2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to increased dopamine levels in the brain, which can have various effects on behavior and cognition. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of dopamine signaling pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to increase dopamine levels in the brain, which can have various effects on behavior and cognition. It may also affect other neurotransmitters such as norepinephrine and serotonin. The compound has been shown to have both stimulant and sedative effects, depending on the dose and route of administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has several advantages for lab experiments. It is a potent and selective dopamine transporter inhibitor, making it a useful tool for studying the role of dopamine in various physiological and pathological processes. It is also relatively easy to synthesize and has a high purity and yield. However, the compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels in vivo. It is also highly lipophilic, which can affect its distribution and pharmacokinetics in the body.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems and its potential interactions with other drugs. Further research is also needed to elucidate the exact mechanism of action and the biochemical and physiological effects of the compound. Finally, the development of new and improved synthesis methods may also be an area of future research.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone involves the reaction of 4-chlorobenzyl chloride with 2-methyl-4-pyridinemethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperidine to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to bind to the dopamine transporter and inhibit dopamine reuptake, leading to increased dopamine levels in the brain. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-11-19(8-9-22-15)25-14-17-3-2-10-23(13-17)20(24)12-16-4-6-18(21)7-5-16/h4-9,11,17H,2-3,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGLMOKKLKHBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[4-[(2-chloroacetyl)amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2555280.png)
![N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2555281.png)

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555285.png)




![(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2555291.png)
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2555292.png)
![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)

